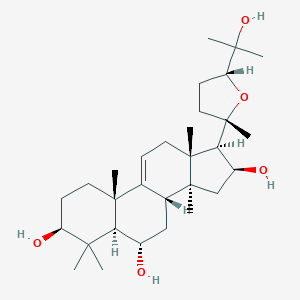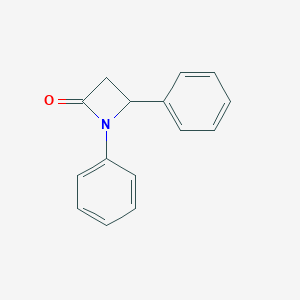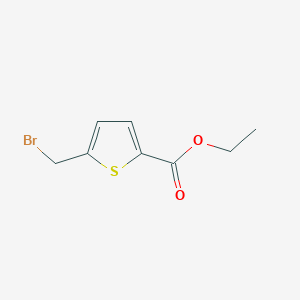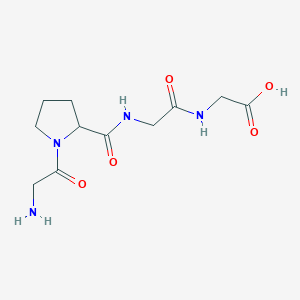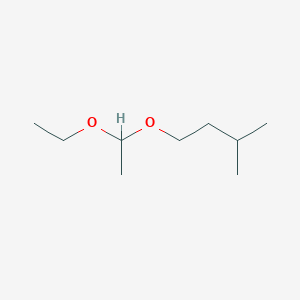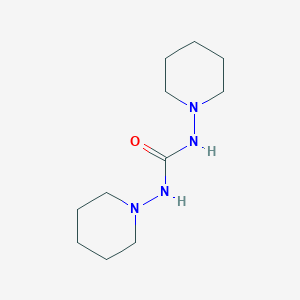
1,3-Dipiperidinourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipiperidinourea, also known as DPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used to synthesize a variety of biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dipiperidinourea is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antiviral activity against a variety of viruses, including HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Dipiperidinourea in lab experiments is its versatility. This compound can be used to synthesize a variety of biologically active compounds, making it a valuable building block for drug development. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes.
However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging, and the yield of the reaction can be low. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research involving 1,3-Dipiperidinourea. One area of interest is the development of new drugs based on this compound. Researchers could explore the use of this compound as a building block for the synthesis of compounds with specific biological activities, such as anticancer agents or antiviral agents.
Another area of interest is the study of the mechanism of action of this compound. Researchers could investigate the targets of this compound in the body and the cellular processes that are modulated by this compound. This could lead to a better understanding of the biological effects of this compound and the development of more effective drugs based on this molecule.
Conclusion:
In conclusion, this compound is a versatile molecule with a wide range of potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of this compound could lead to the development of new drugs and a better understanding of the biological processes involved in disease.
Méthodes De Synthèse
The synthesis of 1,3-Dipiperidinourea can be achieved through a variety of methods. One of the most common methods is the reaction between piperidine and urea in the presence of a catalyst. The yield of this reaction can be improved by adjusting the reaction conditions, such as temperature, pressure, and the concentration of reactants.
Applications De Recherche Scientifique
1,3-Dipiperidinourea has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound has also been used as a building block for the synthesis of a variety of biologically active compounds, such as antihypertensive agents, antifungal agents, and anticoagulants.
Propriétés
Numéro CAS |
14631-68-6 |
|---|---|
Formule moléculaire |
C11H22N4O |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1,3-di(piperidin-1-yl)urea |
InChI |
InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16) |
Clé InChI |
MTQTYGHVBJMNPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
SMILES canonique |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Autres numéros CAS |
14631-68-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



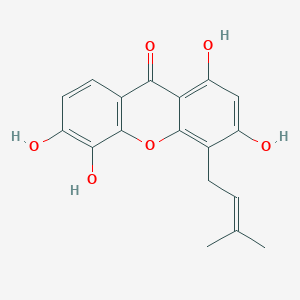
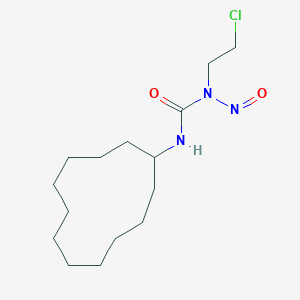

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

